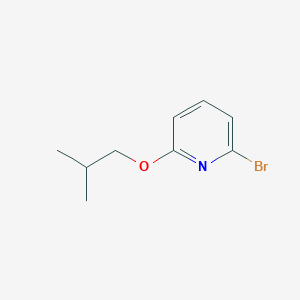
3-chloro-5-fluoro-4-(hydroxymethyl)phenol
Übersicht
Beschreibung
3-chloro-5-fluoro-4-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H6ClFO2 It is a derivative of phenol, characterized by the presence of chloro, fluoro, and hydroxymethyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol typically involves multi-step organic reactions. One common method includes the halogenation of a phenol derivative followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and hydroxymethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-5-fluoro-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxymethyl group to a methyl group.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Chloro-5-fluoro-4-formyl-phenol or 3-Chloro-5-fluoro-4-carboxylic acid.
Reduction: Formation of 3-Chloro-5-fluoro-4-methyl-phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-fluoro-4-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-hydroxymethyl-phenol: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
5-Fluoro-4-hydroxymethyl-phenol: Lacks the chloro substituent, leading to different chemical properties.
3-Chloro-5-fluoro-phenol: Lacks the hydroxymethyl group, which influences its solubility and reactivity.
Uniqueness
3-chloro-5-fluoro-4-(hydroxymethyl)phenol is unique due to the combination of chloro, fluoro, and hydroxymethyl substituents on the phenol ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
438050-33-0 |
|---|---|
Molekularformel |
C7H6ClFO2 |
Molekulargewicht |
176.57 g/mol |
IUPAC-Name |
3-chloro-5-fluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6ClFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 |
InChI-Schlüssel |
NNDPKZGKNWGWJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CO)Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B8641680.png)




![tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B8641716.png)
![{3-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B8641722.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)-](/img/structure/B8641726.png)

